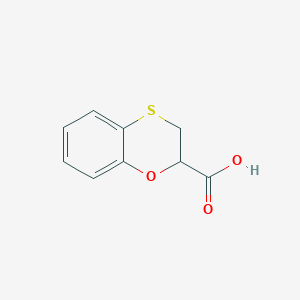

2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid

Übersicht

Beschreibung

2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid is a chemical compound with the CAS Number: 92642-95-0 . It has a molecular weight of 196.23 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 2,3-Dihydro-1,4-benzoxathiine derivatives has been documented in various papers and patents . The regioselectivity of this scaffold is strongly dependent on the polarity of the reaction medium as well as on the nature of the reagents .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H8O3S/c10-9(11)7-5-13-8-4-2-1-3-6(8)12-7/h1-4,7H,5H2,(H,10,11) .Chemical Reactions Analysis

2,3-Dihydro-1,4-benzoxathiine derivatives are important biologically active heterocyclic compounds . The development of these compounds started from considerations on how the 1,4-benzodioxane system is well accepted by the FtsZ ligand binding site .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 115-116 degrees Celsius . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid and its derivatives are primarily used in synthetic chemistry. The most widespread method for synthesizing derivatives of this compound involves the cyclization of salicylic acid derivatives. These derivatives have shown diverse chemical transformations involving different reaction centers of the heterocyclic fragment, such as C=O and CH2 groups, SO2–O bond, and CH2CO fragment. The oxathiine nucleus is also prone to undergo recyclizations, which is significant in chemical synthesis processes (Hryhoriv, Lega, & Shemchuk, 2021).

Biological Activity

The pharmacological properties of this compound derivatives are an area of interest due to their structural similarity to the coumarin core. Studies have focused on exploring their anticoagulant, antimicrobial, and antitumor properties. However, research in this field is limited and based mainly on structural analogies rather than extensive empirical data (Hryhoriv, Lega, & Shemchuk, 2021).

Pharmaceutical Applications

The compound and its derivatives have been studied for their potential pharmaceutical applications. For instance, derivatives of this compound have been used in the resolution of enantiopure compounds, which is crucial in developing therapeutic agents (Straniero et al., 2022).

Multicomponent Reactions

These compounds have been explored in multicomponent type reactions, particularly in constructing condensed 2-amino-4H-pyran derivatives. The reaction outcomes are dependent on the nature of active methylene nitriles and arenecarbaldehydes used, demonstrating the versatility of these compounds in complex chemical reactions (Grygoriv et al., 2018).

Chemical Reactions and Derivatives Synthesis

New methods have been developed for synthesizing derivatives of this compound. These methods involve protecting the carbonyl group and investigating interactions with various chemical agents. These studies contribute to the knowledge of the chemical properties and potential applications of these derivatives in various fields (Tarasiuk et al., 2015).

Wirkmechanismus

Mode of Action

It’s worth noting that the compound belongs to a class of important oxygen- and sulfur-containing six-membered benzoheterocyclic compounds . These compounds have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-HT 2C) inhibitors, and antimycotic agents .

Biochemical Pathways

Given its structural similarity to other benzoxathiine derivatives, it may potentially interact with similar biochemical pathways .

Result of Action

Benzoxathiine derivatives have been used as anticancer agents, artificial sweeteners, estrogenic agents, antioxidants, serotonin (5-ht 2c) inhibitors, and antimycotic agents , suggesting that they may have diverse molecular and cellular effects.

Safety and Hazards

Zukünftige Richtungen

While the exact future directions for 2,3-Dihydro-1,4-benzoxathiine-2-carboxylic acid are not specified in the search results, it’s clear that this compound and its derivatives have potential in various fields, including chemical, agrochemical, medicinal, and pharmaceutical research . Further studies could explore its potential uses and applications in these areas.

Eigenschaften

IUPAC Name |

2,3-dihydro-1,4-benzoxathiine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3S/c10-9(11)7-5-13-8-4-2-1-3-6(8)12-7/h1-4,7H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFWVBWEKBZIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2S1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2898192.png)

![2-Chloro-N-[3-(1,2,4-triazol-1-ylmethyl)cyclobutyl]propanamide](/img/structure/B2898193.png)

![(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole](/img/structure/B2898197.png)

![1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2898202.png)

![1-spiro[1H-2-benzofuran-3,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2898207.png)

![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)

![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)